![molecular formula C20H24ClN3O3S B2519300 N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1216835-07-2](/img/structure/B2519300.png)
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a chemically synthesized molecule that appears to be related to various furan and thiazole derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their biological activities, which can provide insight into the possible properties and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from various substrates. For instance, the preparation of 3-(4-chlorophenyl)-2-(2-aminothiazol-4-yl)benzo[b]furan derivatives involves several steps, leading to compounds with leukotriene B4 inhibitory activity . Similarly, the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2substituted phenoxypropanamide derivatives starts from commercially available 3,4-Difluoronirobenzene, indicating a complex synthetic route that may be applicable to the synthesis of the compound . These examples suggest that the synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride would likely involve multiple steps, including the formation of the furan and thiazole moieties, followed by their subsequent functionalization and combination.
Molecular Structure Analysis
The molecular structure of related compounds shows a combination of furan, thiazole, and amide groups, which are likely to influence the chemical behavior and biological activity of these molecules. For example, the presence of the furan ring in the structure of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate affects its reactivity with bases . The molecular structure of the compound would similarly be expected to have distinct chemical and physical properties due to the presence of these functional groups.
Chemical Reactions Analysis
The chemical reactivity of related compounds is influenced by their functional groups. The reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases lead to various transformations, such as the formation of thioamides . The compound , with its thiazole and furan rings, would likely undergo similar reactions under the influence of bases, nucleophiles, or other reagents, leading to a range of possible derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structures. For instance, the solubility, melting point, and stability of the compounds are influenced by the presence of the furan and thiazole rings, as well as the substituents attached to these rings. The compound would be expected to have specific solubility characteristics in various solvents, a defined melting point range, and a certain level of stability under different conditions, which would be important for its handling and application in biological systems.
Applications De Recherche Scientifique
Antimicrobial Activities
Research on azole derivatives, including compounds structurally related to furan-2-carboxamide, has demonstrated antimicrobial properties. For example, a study by Başoğlu et al. (2013) explored the design, synthesis, and antimicrobial activities of azole derivatives, indicating that such compounds have potential applications in combating microbial infections (Başoğlu et al., 2013).
Anti-inflammatory and Antibacterial Properties
A series of compounds with a furan-2(3H)-one base structure showed significant anti-inflammatory and antibacterial activities, highlighting the potential for related compounds to serve as leads for the development of new therapeutics with reduced gastrointestinal toxicity. Alam et al. (2011) conducted this research, suggesting the broad applicability of furan derivatives in medicinal chemistry (Alam et al., 2011).
Analgesic Agents
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, including derivatives with benzodifuran structures, demonstrated analgesic and anti-inflammatory activities. These findings, as explored by Abu‐Hashem et al. (2020), suggest the potential for designing new analgesic agents based on these scaffolds (Abu‐Hashem et al., 2020).
Anti-anoxic Activity
The synthesis of 2-aminothiazoles and 2-thiazolecarboxamides, which include nitrogenous basic moieties similar to the query compound, was reported to have anti-anoxic (AA) activity, indicating potential therapeutic applications in conditions associated with oxygen deprivation. Ohkubo et al. (1995) conducted this research, contributing to the understanding of the structure-activity relationships for AA activity (Ohkubo et al., 1995).
Receptor Antagonistic Activity
Preparation and evaluation of benzo[b]furan derivatives for their antagonistic activity against human leukotriene B4 (LTB4) receptors were explored by Kuramoto et al. (2008). This research suggests the potential application of related compounds in the treatment of diseases mediated by LTB4, highlighting the diversity of therapeutic targets accessible through structural analogs of the query compound (Kuramoto et al., 2008).
Mécanisme D'action
Most of the tested compounds exhibited high cytotoxicity except few compounds. All tested compounds exhibited greater inhibitory action than the reference drug Doxorubicin against HeLa cell line except six compounds . The most cytotoxic compounds were with IC 50 ’s 0.21, 0.26, 0.32, 0.19, 0.32, 0.27, 0.25 and 0.18 µM, respectively against HepG2 cell line . In addition, the majority of the tested compounds emerged as c-MET kinase and PC-3 cell inhibitors which revealed that most of the tested compounds showed from moderate to good inhibitions .
Orientations Futures
The advancement or progress of research on benzo[d]thiazole derivatives has become a main aim in many topics . The synthesis of benzothiazole derivatives has been reported extensively in many works with various methods . Some methods have the disadvantages of high temperature, toxic metallic catalysts, and long reaction times .
Propriétés
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S.ClH/c1-15-5-2-7-17-18(15)21-20(27-17)23(19(24)16-6-3-12-26-16)9-4-8-22-10-13-25-14-11-22;/h2-3,5-7,12H,4,8-11,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFLTNRLDNHIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

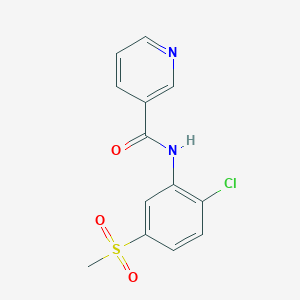
![2-amino-N-(2-furylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2519218.png)
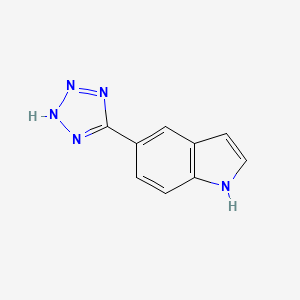

![2-[3-(2-Chloro-6-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2519223.png)
![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2519225.png)
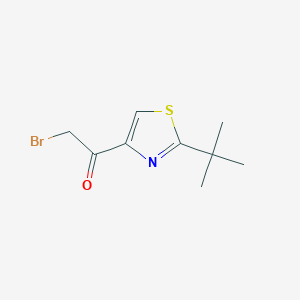
![7-(4-fluorophenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2519228.png)
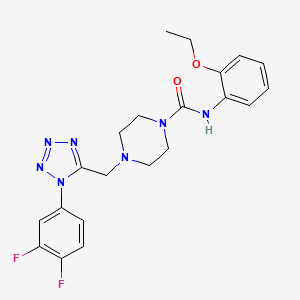
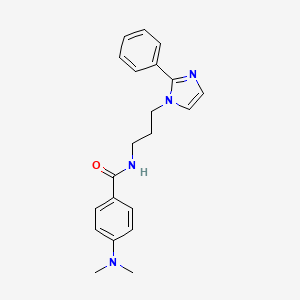
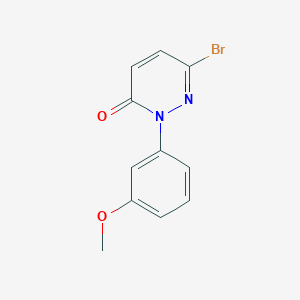


![3-butyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2519240.png)